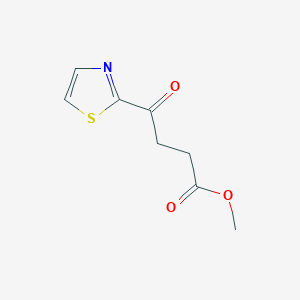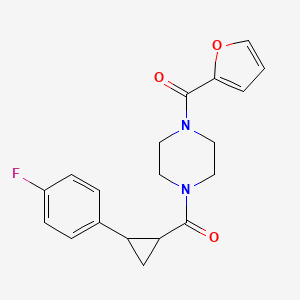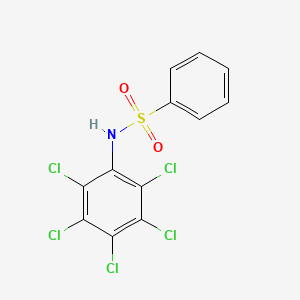
Methyl 4-oxo-4-(thiazol-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-oxo-4-(thiazol-2-yl)butanoate” is a chemical compound with the formula C8H9NO3S. It has a molecular weight of 199.23 . Thiazoles, which include this compound, are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-oxo-4-(thiazol-2-yl)butanoate” has been reported in various studies. For instance, one study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation . Another study discusses the synthesis of thiazolyl-pyrazole derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical And Chemical Properties Analysis
Thiazole, which is a component of “Methyl 4-oxo-4-(thiazol-2-yl)butanoate”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Anticancer Potential
Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have shown promising applications in anticancer research. For instance, thiazolyl-pyrazole derivatives exhibited binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy, indicating their potential as anticancer agents. Some of these compounds demonstrated activities comparable to standard drugs against human liver carcinoma cell lines (Sayed et al., 2019).
Antimicrobial Activity
Various derivatives of Methyl 4-oxo-4-(thiazol-2-yl)butanoate have been synthesized and shown significant antimicrobial activities. This includes effectiveness against bacterial strains such as E. coli and various fungal pathogens. Such compounds offer potential routes for the development of new antimicrobial agents (Raval et al., 2012), (Mostafa et al., 2013).
Fungicidal Activities
Some derivatives, particularly those containing a 2-aryl-thiazole scaffold, have been designed and evaluated for fungicidal activities. These compounds showed promising results against various fungal pathogens, indicating their potential as fungicides (Huang et al., 2021).
Potential in Enzyme Inhibition
Certain derivatives have shown potential in inhibiting enzymes like DNA gyrase, which is significant in cancer research and treatment. This suggests the possibility of these compounds in the development of new therapeutic agents targeting specific enzymes (Yurttaş et al., 2022).
Applications in Chromatography
Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. This highlights their utility in analytical chemistry, especially in pharmaceutical analysis (Gatti et al., 1990).
Probing and Detection Applications
Derivatives have been used in the synthesis of probes for detecting ions like Cr3+ in living cells, demonstrating their application in biochemical and environmental analysis (Mani et al., 2018).
Potential in Organotin Chemistry
The compound and its derivatives have been explored in organotin(IV) chemistry, revealing potential biological activities like antibacterial, antifungal, and antileishmanial activities. Such studies open new avenues in the field of medicinal chemistry (Javed et al., 2015).
Propriétés
IUPAC Name |
methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSURTUUVBVGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione](/img/structure/B2434934.png)
![3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434938.png)
![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2434943.png)
![(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride](/img/structure/B2434946.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)
![3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2434948.png)
![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)
![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)

![4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2434952.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2434953.png)